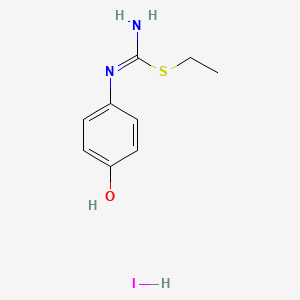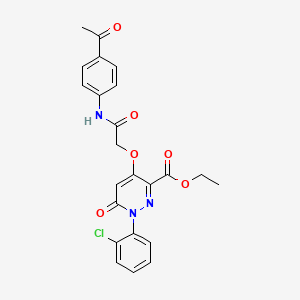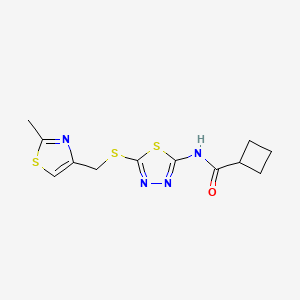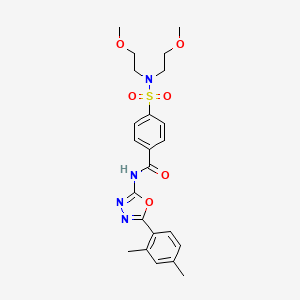
Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, often using techniques like X-ray crystallography . The analysis would include bond lengths, bond angles, and the spatial arrangement of the atoms.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, the conditions required for the reactions, and the mechanisms of the reactions .Physical and Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Electrochemical and Electrochromic Properties
Research has explored the effects of introducing different acceptor groups on the electrochemical and electrochromic properties of certain compounds, which could relate to derivatives similar to Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide. A study by Hu et al. (2013) synthesized novel donor–acceptor type monomers that showed good electrochemical activity and had different UV–vis absorption spectra due to the introduction of acceptor groups with varying polarity. The polymers synthesized from these monomers exhibited distinct color changes under applied potentials, suggesting applications in electrochromic devices and materials (Hu et al., 2013).
Enhancement of Anti-inflammatory Effects
Arima et al. (1990) investigated how β-cyclodextrin derivatives could enhance the anti-inflammatory effect of Ethyl 4-biphenylyl acetate in ointment form. This study found that cyclodextrin complexation increased both the release of the active compound from the vehicle and its conversion to the active form in tissue, resulting in increased therapeutic effects. While this research focuses on a different compound, it highlights the potential for enhancing the efficacy of therapeutic agents through chemical modification and complexation, which could be applicable to this compound (Arima et al., 1990).
Mecanismo De Acción
Target of Action
Ethyl (4-hydroxyphenyl)-carbamimidothioate hydroiodide is a complex compound with potential biological activity. It’s worth noting that compounds with similar structures, such as hydroxyaniline derivatives, have been found to exhibit strong inhibitory activities against enzymes like mushroom tyrosinase .
Mode of Action
Based on the structural similarity to hydroxyaniline derivatives, it can be hypothesized that it may interact with its targets through a mechanism involving the chelation of active site metal ions, similar to other hydroxyaniline derivatives .
Biochemical Pathways
Compounds with similar structures, such as hydroxycinnamic acids, have been found to be involved in various biochemical pathways, including the phenylpropanoids bioconversion pathways .
Result of Action
Based on the structural similarity to hydroxyaniline derivatives, it can be hypothesized that it may exhibit inhibitory activities against certain enzymes, leading to potential therapeutic effects .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl N'-(4-hydroxyphenyl)carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS.HI/c1-2-13-9(10)11-7-3-5-8(12)6-4-7;/h3-6,12H,2H2,1H3,(H2,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOCVPYURLOASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=NC1=CC=C(C=C1)O)N.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Oxiran-2-yl-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)methanone](/img/structure/B2925588.png)


![Methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2925594.png)

![5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2925596.png)



![N-(furan-2-ylmethyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2925606.png)
![Methyl 2-chloro-5-{[(2-methoxyethyl)sulfanyl]methyl}pyridine-3-carboxylate](/img/structure/B2925607.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2925608.png)
